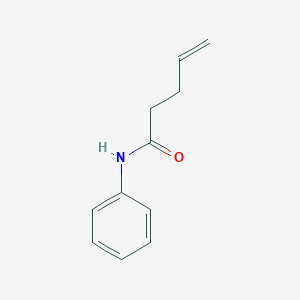

N-phenylpent-4-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEGFZIFQSDJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenylpent 4 Enamide and Its Derivatives

Established Synthetic Routes to N-Phenylpent-4-enamide

The most direct and established method for synthesizing this compound involves the formation of an amide bond between pent-4-enoic acid and aniline (B41778). This transformation is a cornerstone of organic chemistry, and several protocols have been developed to achieve it efficiently.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically controlled process that typically requires high temperatures to drive off the water by-product. However, to achieve higher yields and milder reaction conditions, this reaction is commonly mediated by coupling agents or involves the initial activation of the carboxylic acid.

A primary route involves converting pent-4-enoic acid into a more reactive acyl derivative, such as an acyl chloride or an activated ester. The acyl chloride, prepared by treating pent-4-enoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), readily reacts with aniline in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl by-product and afford this compound in high yield.

Alternatively, a wide array of coupling reagents can facilitate the direct amidation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid in situ, allowing for its efficient reaction with aniline at or below room temperature. Boron-based catalysts, such as arylboronic acids, have also emerged as effective promoters for direct amidation under dehydrative conditions. organic-chemistry.orgnih.gov

The efficiency of this compound synthesis is highly dependent on the careful selection of reaction parameters. Optimization studies focus on maximizing yield and purity while minimizing reaction times and side-product formation.

Reagents: The choice of coupling reagent and base is critical. For carbodiimide-mediated couplings, the addition of HOBt or similar additives can suppress side reactions and minimize racemization if chiral centers are present in derivatives. Lewis acid catalysts like Ti(IV) or Zr(IV) salts can also promote direct amidation, often requiring azeotropic removal of water. nih.gov

Solvents: The solvent choice impacts reactant solubility and can influence reaction rates. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly employed. For reactions that require water removal, solvents like toluene (B28343) or xylene are used under Dean-Stark conditions. nih.gov

Temperature: While direct thermal condensation requires high temperatures (>150 °C), syntheses using activated derivatives or coupling agents can often be performed at room temperature or even at 0 °C to enhance selectivity and stability of sensitive functional groups. organic-chemistry.orgresearchgate.net In some catalytic systems, moderate heating (e.g., 80 °C) may be necessary to achieve a reasonable reaction rate. researchgate.net

Below is an interactive table summarizing the influence of various conditions on a typical direct amidation reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | None (Thermal) | Boronic Acid | Carbodiimide (EDC) | Carbodiimides and boronic acids generally provide higher yields under milder conditions than thermal methods. |

| Solvent | Toluene (Dean-Stark) | Dichloromethane | N,N-Dimethylformamide | Solvent choice depends on the method; toluene is for water removal, while DCM/DMF are standard for coupling reactions. |

| Temperature | 150-180 °C | 80-110 °C | 0 °C to Room Temp | Lower temperatures are feasible with activating agents, preserving functional group integrity. |

Synthesis of Substituted N-Arylpent-4-enamides

The synthesis of N-arylpent-4-enamides bearing substituents on the aromatic ring follows similar principles to the parent compound, but the nature of the substituent can significantly impact the reaction's efficiency.

The electronic properties of substituents on the aniline ring alter the nucleophilicity of the amine's nitrogen atom, which is a key factor in the rate of the amidation reaction. nih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the aniline nitrogen. This enhanced nucleophilicity generally leads to faster reaction rates in the amide bond formation step.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) decrease the electron density on the nitrogen atom. The resulting decrease in nucleophilicity makes the substituted aniline less reactive, often requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent activating agents) to achieve comparable yields. nih.govresearchgate.net

The following table illustrates the expected impact of various aryl substituents on the synthesis of N-arylpent-4-enamides.

| Substituent on Aniline | Electronic Effect | Nucleophilicity of Amine | Expected Reaction Rate |

| -OCH₃ (para) | Electron-Donating | Increased | Faster |

| -CH₃ (para) | Electron-Donating | Increased | Faster |

| -H | Neutral | Baseline | Moderate |

| -Cl (para) | Electron-Withdrawing | Decreased | Slower |

| -NO₂ (para) | Strongly Electron-Withdrawing | Significantly Decreased | Much Slower |

This compound itself is achiral and does not have stereoisomers. However, derivatives of this compound, where substituents are introduced on the pentenoyl chain, can contain one or more stereocenters, leading to the possibility of enantiomers and diastereomers. For instance, the presence of a substituent at the 3-position of the pentenoyl chain would create a chiral center.

The stereoselective synthesis of such isomers requires the use of chiral starting materials, auxiliaries, or catalysts. For example, starting with an enantiomerically pure substituted pent-4-enoic acid would allow for the synthesis of a specific enantiomer of the corresponding this compound derivative. Asymmetric catalysis can also be employed to create stereocenters during the synthesis of the pentenoyl backbone before the amidation step. While the amidation reaction itself does not typically create a new stereocenter at the carbonyl carbon, controlling the stereochemistry of the side chain is crucial for accessing specific isomers of substituted analogs.

Advanced Synthetic Approaches to this compound Analogs

Beyond classical amidation, advanced synthetic methods have been developed to access this compound analogs and related structures. These approaches often provide novel pathways with improved efficiency or access to unique molecular architectures.

One significant area of research involves the transition metal-catalyzed functionalization of amides and their precursors. For example, methods for the isomerization of N-allyl amides can produce enamides, which are structural isomers of this compound. researchgate.netorganic-chemistry.org These enamides are valuable synthetic intermediates for various transformations.

Furthermore, this compound and its derivatives are often used as precursors in cascade reactions. For instance, copper-catalyzed radical cyclization of these compounds can be used to construct complex heterocyclic systems like γ-lactams in a single step. mdpi.com This approach combines the synthesis of the amide with a subsequent, powerful ring-forming reaction, representing an advanced strategy for generating molecular complexity from a simple this compound scaffold.

Synthesis of Pro-Chiral N-Arylpent-4-enamide Derivatives

A notable method for the synthesis of pro-chiral N-arylpent-4-enamide derivatives involves a bimolecular nucleophilic substitution (SN2) reaction. This approach has been successfully employed to generate a series of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide and -2-allyl-4-enamide derivatives. sigmaaldrich.com

The reaction proceeds by treating various acetoacetanilide (B1666496) derivatives with either propargyl bromide or allyl bromide. sigmaaldrich.com The process is typically promoted by a base, such as potassium carbonate (K2CO3), in an appropriate solvent like acetonitrile (B52724) (ACN) at room temperature. sigmaaldrich.com This method is highlighted by its efficiency, often achieving excellent yields of the desired pro-chiral products, with reported yields reaching up to 96%. sigmaaldrich.com

The general reaction scheme involves the deprotonation of the active methylene (B1212753) group of the acetoacetanilide, which then acts as a nucleophile, attacking the allyl or propargyl bromide and displacing the bromide leaving group. sigmaaldrich.com This straightforward and high-yielding protocol provides a valuable route to a diverse library of pro-chiral N-arylpent-4-enamide derivatives, which are significant in the field of asymmetric synthesis. sigmaaldrich.com

Table 1: Synthesis of Pro-Chiral N-Arylpent-4-enamide Derivatives via SN2 Reaction sigmaaldrich.com

| Entry | Acetoacetanilide Derivative | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetoacetanilide | Propargyl Bromide | 2-acetyl-N-phenyl-2-(prop-2-yn-1-yl)pent-4-ynamide | ~96 |

| 2 | Acetoacetanilide | Allyl Bromide | 2-acetyl-N-phenyl-2-allylpent-4-enamide | High |

Facile and Scalable Preparations of this compound and its Analogs

A facile and scalable preparation of this compound and its analogs can be achieved through the standard and widely utilized method of amide bond formation between a carboxylic acid derivative and an amine. A common and efficient approach involves the reaction of 4-pentenoyl chloride with aniline or its substituted analogs.

The synthesis of the key precursor, 4-pentenoyl chloride, is readily accomplished by treating 4-pentenoic acid with a chlorinating agent such as thionyl chloride. sigmaaldrich.com This conversion is a standard procedure in organic synthesis and can be performed on a large scale.

Once 4-pentenoyl chloride is obtained, it can be directly reacted with aniline in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is typically carried out in an inert solvent. The versatility of this method allows for the synthesis of a wide array of this compound analogs by simply varying the substituted aniline used in the reaction. This approach is advantageous due to the commercial availability of a vast number of substituted anilines, providing access to a diverse library of N-arylpent-4-enamides. The scalability of this two-step process, starting from 4-pentenoic acid, makes it a practical choice for producing these compounds in significant quantities for further research and application.

Table 2: General Scalable Synthesis of this compound and its Analogs

| Step | Reactants | Reagents | Product | Key Considerations |

|---|---|---|---|---|

| 1 | 4-Pentenoic Acid | Thionyl Chloride | 4-Pentenoyl Chloride | Reaction is typically high-yielding and scalable. |

Reactivity and Transformation Pathways of N Phenylpent 4 Enamide

Intra- and Intermolecular Cyclization Reactions

The chemical reactivity of N-phenylpent-4-enamide is largely characterized by its propensity to undergo cyclization reactions, driven by the interaction between the amide functionality and the terminal alkene. These transformations, which can occur through various intra- and intermolecular pathways, are pivotal for the synthesis of complex heterocyclic structures, particularly γ-lactams.

Radical cyclizations are a predominant mode of reactivity for this compound. These reactions typically involve the generation of a nitrogen-centered (amidyl) radical, which then initiates a cascade of bond-forming events.

A fundamental transformation of this compound involves the generation of an amidyl radical, which readily undergoes a 5-exo-trig cyclization. semanticscholar.orgrsc.org This process is kinetically favored and results in the formation of a five-membered ring, producing a C-centered radical intermediate. harvard.eduprinceton.edu This intermediate is highly reactive and can be trapped by various reagents, leading to the formation of diverse functionalized γ-lactam derivatives. semanticscholar.orgrsc.org The generation of the initial amidyl radical from the N-aryl-4-pentenamide precursor is a critical step and can be achieved under various conditions. semanticscholar.org This cyclization pathway serves as the foundational step for many of the more complex transformations discussed below. semanticscholar.orgrsc.orgmdpi.com

An efficient method for the synthesis of trifluoromethylthio-substituted γ-lactams utilizes a copper-catalyzed radical cyclization of N-phenylpent-4-enamides. mdpi.comresearchgate.net In this process, the stable and readily available reagent silver trifluoromethylthiolate (AgSCF₃) is used as the trifluoromethylthiolating agent. mdpi.comresearchgate.net The reaction is initiated by an amidyl radical which undergoes a cascade 5-exo-trig cyclization, followed by trifluoromethylthiolation. mdpi.comresearchgate.net This methodology facilitates the concurrent formation of new C-N and C-S bonds. mdpi.comresearchgate.net The reaction demonstrates broad functional group compatibility, tolerating both electron-donating and electron-withdrawing groups on the aryl ring of the this compound substrate. mdpi.com

Table 1: Copper-Catalyzed Trifluoromethylthiolation and Cyclization of N-Arylpent-4-enamides mdpi.com

| Substrate (N-Aryl Group) | Product Yield (%) |

| Phenyl | 72 |

| 4-Methylphenyl | 75 |

| 4-Methoxyphenyl | 78 |

| 4-Chlorophenyl | 65 |

| 4-Bromophenyl | 61 |

| 4-Trifluoromethylphenyl | 53 |

| 2-Methylphenyl | 66 |

| 3-Methylphenyl | 55 |

| 3-Chlorophenyl | 42 |

Reaction Conditions: N-arylpent-4-enamide (0.2 mmol), AgSCF₃ (0.3 mmol), K₂S₂O₈ (0.3 mmol), and Cu(OAc)₂ (0.04 mmol) in H₂O/DMSO (1:3, 2 mL) stirred at 100 °C for 6 h. mdpi.com

A notable cascade radical bicyclization reaction of N-phenyl-4-pentenamides occurs with N-methyl-N-methacryloylbenzamides under silver-catalyzed conditions. nih.gov This atom- and step-economical strategy allows for the rapid, one-step synthesis of valuable γ-lactam-containing isoquinolinediones. nih.gov The transformation is efficient, often completing within 30 minutes, and forms two C-C bonds, one C-N bond, and two new N-heterocycles simultaneously. nih.gov This approach is significant as it introduces a γ-lactam moiety into isoquinoline-1,3(2H,4H)-diones, creating linked hybrid molecules with potential applications in drug discovery. nih.gov The method exhibits wide functional group compatibility and is scalable to gram quantities with satisfactory yields. nih.gov

The core structure of N-phenyl-4-pentenamide is a versatile scaffold for radical cascade cyclizations that introduce fluorine-containing functional groups. Research has demonstrated mild photoredox catalytic approaches to synthesize γ-lactams featuring sulfonyl fluoride (B91410) and gem-difluoroalkene moieties. mdpi.com These reactions proceed via a radical cascade cyclization mechanism, showcasing the utility of this compound and its derivatives in accessing complex fluorinated lactams. mdpi.com

While radical pathways are extensively documented for this compound, electrophilic cyclization represents another potential, though less explored, reaction pathway. In related systems, such as 1-aryl-5-phenylpent-4-en-2-yn-1-ones, intramolecular cyclization occurs readily in the presence of a strong acid like trifluoromethanesulfonic acid. researchgate.net This proceeds via protonation of the carbonyl oxygen, generating a highly electrophilic species that triggers cyclization. researchgate.net For this compound, a similar mechanism would likely involve activation of the amide or the alkene by an electrophile to induce ring closure. However, specific examples and detailed studies focusing on the electrophilic cyclization of this compound itself are not as prevalent in the literature as its radical-mediated transformations.

Enamide-Based Cyclizations in Complex Molecule Construction

The this compound scaffold is a valuable precursor for constructing γ-lactam rings, which are core structures in many biologically active compounds. mdpi.com The cyclization can be initiated through various means, including radical-based methods. For instance, a copper-catalyzed reaction using silver trifluoromethylthiolate (AgSCF₃) facilitates a cascade cyclization. mdpi.com This reaction proceeds through an amidyl radical-initiated 5-exo-trig cyclization, followed by trifluoromethylthiolation, resulting in the formation of novel γ-lactams bearing a trifluoromethylthio group. mdpi.com The versatility of the N-arylpent-4-enamide substrate allows for the synthesis of a library of derivatives with diverse electronic and steric properties. mdpi.com These cyclization strategies highlight how the relatively simple this compound can be elaborated into more complex, medicinally relevant heterocyclic systems. mdpi.com

Functional Group Transformations and Coupling Reactions

Beyond cyclization, the terminal olefin of this compound is amenable to a range of transformations that modify the molecular scaffold, including metathesis, isomerization, and various bond-forming reactions.

Olefin Metathesis and Isomerization Strategies

Olefin metathesis is a powerful reaction that redistributes alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, typically containing ruthenium or molybdenum. wikipedia.org While direct application on this compound itself is not a ring-forming reaction, related substrates can undergo ring-closing metathesis (RCM) to form macrocycles or other ring systems if a second alkene is present in the molecule. harvard.edu

A more direct transformation for this compound is catalytic isomerization. Transition metal catalysts can facilitate the migration of the terminal double bond to an internal, more thermodynamically stable position. nih.gov This process converts the N-allyl-type amide into a geometrically defined enamide. nih.govresearchgate.net Such isomerizations can be highly selective, capable of producing Z-enamides, which are valuable synthetic intermediates but often challenging to prepare. nih.gov

Hydroamidation Reactions

Hydroamidation involves the addition of an amide N-H bond across a carbon-carbon double bond. This reaction can be performed either intermolecularly or intramolecularly. For this compound, an intramolecular hydroamidation would represent a cyclization pathway. Depending on the regioselectivity of the addition, this transformation could theoretically lead to the formation of substituted piperidinone (a six-membered ring) or pyrrolidine (B122466) (a five-membered ring) structures. The reaction is typically catalyzed by transition metals that can activate both the N-H bond and the alkene.

Carbon-Carbon Bond Forming Reactions Involving this compound Scaffolds

The terminal alkene of this compound is a suitable substrate for various carbon-carbon bond-forming reactions, with the Heck reaction being a prominent example. wikipedia.orgorganic-chemistry.org The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgdrugfuture.com In this context, this compound can react with an aryl or vinyl halide in the presence of a palladium catalyst and a base. wikipedia.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, resulting in the formation of a new C-C bond at the terminal carbon of the original double bond and yielding a substituted alkene. wikipedia.org This reaction is a powerful tool for elaborating the carbon skeleton of the this compound scaffold. youtube.com

Table 3: Conceptual Heck Reaction with this compound

| Substrate 1 | Substrate 2 | Catalyst | Product Feature |

| This compound | Aryl Halide (e.g., Iodobenzene) | Palladium(0) Complex | Aryl-substituted alkene |

Hydroboration and Directed Functionalization

The hydroboration of this compound represents a significant transformation pathway, enabling the introduction of a boron moiety that can be subsequently functionalized. This process, typically followed by an oxidative workup, leads to the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the pentenyl chain. The reactivity of the alkene in this compound is influenced by the presence of the amide group, which can direct the regioselectivity of the hydroboration reaction.

The hydroboration of this compound proceeds via the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the carbon-carbon double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This regioselectivity is a hallmark of hydroboration reactions and is primarily governed by steric and electronic factors. wikipedia.org Subsequent oxidation of the resulting organoborane intermediate, commonly with hydrogen peroxide in a basic solution, replaces the boron atom with a hydroxyl group, yielding 5-hydroxy-N-phenylpentanamide. lookchem.com

Detailed research into analogous systems, such as homoallylic amines, suggests that the nitrogen atom of the amide can play a directing role in the hydroboration process. acs.orgacs.org This "amine-directed" or, in this case, "amide-directed" hydroboration can proceed through an intramolecular mechanism, particularly when activated by agents like iodine. acs.orgacs.org This intramolecular pathway can enhance regioselectivity compared to standard intermolecular hydroborations. acs.org

The organoborane intermediate formed from the hydroboration of this compound is a versatile precursor for further functionalization. Beyond oxidation to the corresponding alcohol, the carbon-boron bond can be transformed into carbon-carbon, carbon-nitrogen, and carbon-halogen bonds, opening avenues for the synthesis of a variety of functionalized pentanamide (B147674) derivatives.

Detailed Research Findings

While specific studies focusing solely on the hydroboration of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar unsaturated amides and amines. The following data tables illustrate the expected outcomes based on established knowledge of hydroboration-oxidation reactions and directed hydroboration of analogous homoallylic systems.

Table 1: Predicted Outcome of Hydroboration-Oxidation of this compound

| Reagents | Product | Expected Yield | Regioselectivity (Anti-Markovnikov:Markovnikov) |

| 1. BH₃·THF2. H₂O₂, NaOH | 5-hydroxy-N-phenylpentanamide | High | >99:1 |

This table is illustrative and based on the known high regioselectivity of hydroboration-oxidation of terminal alkenes. wikipedia.org

Table 2: Amine-Directed Hydroboration of a Homoallylic Amine Analogue

| Substrate | Activating Agent | Product(s) | Ratio of Regioisomers (Terminal:Internal Alcohol) | Yield |

| N-Benzyl-4-penten-1-amine | Iodine | N-Benzyl-5-hydroxypentyl-1-amine & N-Benzyl-4-hydroxypentyl-1-amine | >20:1 | High |

Data adapted from studies on homoallylic amines, demonstrating the high regioselectivity achievable through a directed intramolecular mechanism. acs.orgacs.org This serves as a strong model for the expected reactivity of this compound under similar conditions.

The directed functionalization of the intermediate organoborane offers significant synthetic potential. For instance, Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond at the terminal position, leading to derivatives with extended carbon chains. Similarly, amination reactions could introduce a nitrogen-containing functional group. These transformations would proceed with retention of the stereochemistry established during the hydroboration step.

Catalytic Approaches in N Phenylpent 4 Enamide Chemistry

Transition Metal Catalysis

Transition metals, particularly copper and silver, have proven to be versatile catalysts in mediating transformations of N-phenylpent-4-enamide and its derivatives. They play a crucial role in initiating radical cyclization reactions, leading to the synthesis of a diverse range of functionalized heterocyclic compounds.

Copper-Catalyzed Transformations

Copper catalysis has been successfully employed for the trifluoromethylthiolation and subsequent radical cyclization of N-phenylpent-4-enamides. This methodology provides an efficient route to γ-lactams containing a trifluoromethylthio (SCF3) group, a functional moiety of increasing interest in pharmaceutical and agrochemical research.

An efficient method for the synthesis of trifluoromethylthio-substituted γ-lactams involves the copper-catalyzed reaction of N-phenylpent-4-enamides with silver trifluoromethylthiolate (AgSCF3) acs.orgmdpi.com. This transformation proceeds via a cascade mechanism initiated by an amidyl radical. The reaction leads to the formation of new C-N and C-S bonds through a 5-exo-trig cyclization followed by trifluoromethylthiolation acs.orgmdpi.com.

The reaction is applicable to a range of N-arylpent-4-enamides with both electron-donating and electron-withdrawing substituents on the aryl ring, affording the desired products in moderate to good yields mdpi.com.

| Substrate (N-arylpent-4-enamide) | Product (SCF3-substituted γ-lactam) | Yield (%) |

|---|---|---|

| This compound | 1-phenyl-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 75 |

| N-(4-methylphenyl)pent-4-enamide | 1-(p-tolyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 78 |

| N-(4-methoxyphenyl)pent-4-enamide | 1-(4-methoxyphenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 81 |

| N-(4-chlorophenyl)pent-4-enamide | 1-(4-chlorophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 65 |

| N-(4-bromophenyl)pent-4-enamide | 1-(4-bromophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 62 |

| N-(3-methylphenyl)pent-4-enamide | 1-(m-tolyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 66 |

| N-(2-methylphenyl)pent-4-enamide | 1-(o-tolyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 52 |

The choice of copper salt and oxidant plays a pivotal role in the efficiency of the trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides mdpi.com. A screening of various copper salts, including both Cu(I) and Cu(II) species, revealed that copper(II) acetate (B1210297) (Cu(OAc)2) is the most effective catalyst for this transformation mdpi.comacs.org. Other copper salts such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), copper(I) iodide (CuI), copper(II) chloride (CuCl2), and copper(II) trifluoromethanesulfonate (Cu(OTf)2) resulted in lower yields of the desired product mdpi.comacs.org. The superior performance of Cu(OAc)2 is attributed to its ability to efficiently generate the key amidyl radical intermediate that initiates the cyclization process mdpi.com.

The presence of an oxidant is also crucial for the catalytic cycle. Potassium persulfate (K2S2O8) has been identified as an effective oxidant for this reaction mdpi.com. The combination of Cu(OAc)2 as the catalyst and K2S2O8 as the oxidant in a mixed solvent system of dimethyl sulfoxide (DMSO) and water provides the optimal conditions for the synthesis of SCF3-substituted γ-lactams from N-phenylpent-4-enamides mdpi.com.

| Copper Salt | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cu(OAc)2 | K2S2O8 | DMSO/H2O | 100 | 75 |

| Cu(OTf)2 | K2S2O8 | DMSO/H2O | 100 | 45 |

| CuCl2 | K2S2O8 | DMSO/H2O | 100 | 38 |

| CuCl | K2S2O8 | DMSO/H2O | 100 | 51 |

| CuBr | K2S2O8 | DMSO/H2O | 100 | 42 |

| CuI | K2S2O8 | DMSO/H2O | 100 | 35 |

Silver-Catalyzed Processes

Silver catalysis offers an alternative and effective approach to the functionalization of this compound, enabling transformations such as aminofluorination and cascade bicyclization reactions. These processes also typically involve radical intermediates, showcasing the versatility of silver catalysts in C-N and C-C bond formation.

A mild and catalytic intramolecular aminofluorination of unactivated alkenes, including N-arylpent-4-enamides, has been developed using silver nitrate (AgNO3) as a catalyst researchgate.net. The reaction utilizes Selectfluor® as both a fluorine source and an oxidant. This process leads to the efficient synthesis of 5-fluoromethyl-substituted γ-lactams researchgate.net. The proposed mechanism involves the silver-catalyzed oxidative generation of an amidyl radical, which then undergoes cyclization, followed by a silver-assisted fluorine atom transfer researchgate.net. The reaction proceeds in a mixture of dichloromethane (B109758) (CH2Cl2) and water, highlighting its compatibility with aqueous media researchgate.net.

| Substrate (N-arylpent-4-enamide) | Product (5-fluoromethyl-substituted γ-lactam) | Yield (%) |

|---|---|---|

| This compound | 5-(fluoromethyl)-1-phenylpyrrolidin-2-one | 85 |

| N-(4-fluorophenyl)pent-4-enamide | 1-(4-fluorophenyl)-5-(fluoromethyl)pyrrolidin-2-one | 82 |

| N-(4-chlorophenyl)pent-4-enamide | 1-(4-chlorophenyl)-5-(fluoromethyl)pyrrolidin-2-one | 80 |

| N-(4-bromophenyl)pent-4-enamide | 1-(4-bromophenyl)-5-(fluoromethyl)pyrrolidin-2-one | 78 |

| N-(p-tolyl)pent-4-enamide | 5-(fluoromethyl)-1-(p-tolyl)pyrrolidin-2-one | 86 |

Silver catalysts can also mediate more complex transformations, such as cascade radical bicyclization reactions. An efficient method for the synthesis of γ-lactam-containing isoquinolinediones has been developed through a silver-catalyzed cascade radical bicyclization of N-phenyl-4-pentenamides with N-methyl-N-methacryloylbenzamides nih.gov. This process allows for the rapid construction of complex molecular architectures, forming two C-C bonds, one C-N bond, and two new N-heterocycles in a single step nih.gov. This strategy demonstrates high atom and step economy and is scalable to gram quantities nih.gov.

In a related silver-catalyzed cascade reaction, N-aryl-4-pentenamides can react with quinones to form γ-lactam-substituted quinone derivatives semanticscholar.orgrsc.orgnih.gov. This reaction is catalyzed by silver(I) oxide (Ag2O) and proceeds through an amidyl radical-initiated 5-exo-trig cyclization followed by radical addition to the quinone semanticscholar.orgrsc.orgnih.gov. A variety of substituted N-arylpent-4-enamides and quinones are tolerated in this reaction semanticscholar.org.

| Silver Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| Ag2O | K2S2O8 | CH3CN/H2O | 80 |

| AgNO3 | K2S2O8 | CH3CN/H2O | 75 |

| AgOAc | K2S2O8 | CH3CN/H2O | 78 |

| AgOTf | K2S2O8 | CH3CN/H2O | 72 |

Nickel Catalysis

Nickel catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity for the transformation of unsaturated systems. In the context of this compound and related structures, nickel-based catalysts have been investigated for isomerization and dual catalytic cyclization reactions.

The isomerization of terminal alkenes into internal alkenes is a valuable transformation that can be controlled to selectively form either E- or Z-isomers. Nickel catalysis has been at the forefront of developing stereodivergent methods for this purpose. nih.govdigitellinc.com These systems typically operate under kinetic control to favor the formation of one geometric isomer over the other. researchgate.net

The mechanism often involves a Ni–H species that mediates an insertion/elimination sequence. nih.govdigitellinc.com The stereochemical outcome of the reaction is highly dependent on the nature of the ligands and additives employed. For instance, the use of specific phosphine ligands in conjunction with nickel precursors can steer the isomerization of terminal alkenes toward either the E- or Z-internal alkene. researchgate.net While comprehensive studies on the stereodivergent isomerization of this compound are not extensively documented, the general principles of nickel-catalyzed isomerization of terminal alkenes suggest its potential applicability. The reaction conditions are often mild, and a variety of functional groups are tolerated, indicating that the amide functionality in this compound would likely be compatible. researchgate.netresearchgate.net

A representative nickel-catalyzed platform for the stereodivergent synthesis of internal alkenes from terminal alkenes has been developed, showcasing the ability to achieve high E/Z selectivity at room temperature using commercially available reagents. nih.govdigitellinc.com The catalyst's formation pathway and the steric and electronic properties of the ligands are crucial in controlling the stereochemistry and preventing over-isomerization to undesired products. nih.gov

Table 1: Illustrative Examples of Nickel-Catalyzed Stereodivergent Isomerization of Terminal Alkenes (General Substrates) (Note: Data presented here is for representative terminal alkenes to illustrate the capability of the catalytic system, as specific data for this compound is not available in the cited literature.)

| Entry | Substrate | Catalyst System | Product (Isomer) | Selectivity (Z:E) | Yield (%) |

| 1 | 4-Phenyl-1-butene | Ni(cod)₂ / Ligand A | (Z)-4-Phenyl-2-butene | >95:5 | 94 |

| 2 | 4-Phenyl-1-butene | Ni(cod)₂ / Ligand B | (E)-4-Phenyl-2-butene | <5:95 | 92 |

| 3 | 1-Octene | Ni(cod)₂ / Ligand A | (Z)-2-Octene | >95:5 | 88 |

| 4 | 1-Octene | Ni(cod)₂ / Ligand B | (E)-2-Octene | <5:95 | 85 |

The combination of photoredox catalysis with nickel catalysis has opened new avenues for the construction of complex molecules under mild conditions. rsc.org This dual catalytic approach allows for the generation of radical intermediates via single-electron transfer (SET) processes, which can then engage in nickel-catalyzed cross-coupling reactions. sci-hub.red

In the context of this compound, such a system could potentially be employed to achieve intramolecular cyclization. The photocatalyst, upon excitation by visible light, would generate a radical on the amide nitrogen or the phenyl ring, which could then be trapped by the nickel catalyst to initiate a cyclization cascade. This strategy has been successfully applied to the synthesis of 3,3-disubstituted oxindoles from N-arylacrylamides and alkyl bromides, demonstrating the feasibility of radical cyclization onto an amide-linked aromatic ring.

The general mechanism involves the photocatalyst absorbing light and reaching an excited state. This excited state can then interact with the substrate or a sacrificial electron donor/acceptor to generate a radical. This radical is then captured by a low-valent nickel species, leading to an organonickel intermediate that can undergo further transformations, such as intramolecular insertion into the alkene, followed by reductive elimination to afford the cyclized product. The efficiency and selectivity of these reactions are influenced by the choice of photocatalyst, nickel precursor, ligands, and solvent. rsc.org

Palladium-Catalyzed Reactions (e.g., Olefin Amidation/C-H Activation)

Palladium catalysis is a cornerstone of modern organic synthesis, with wide-ranging applications in cross-coupling and C-H functionalization reactions. rsc.org For substrates like this compound, palladium catalysts can mediate intramolecular olefin amidation and C-H activation to construct heterocyclic frameworks.

Intramolecular amidation of olefins, often referred to as aza-Wacker or hydroamination reaction, provides a direct route to nitrogen-containing heterocycles. In the case of this compound, a palladium(II) catalyst could coordinate to the terminal alkene, making it susceptible to nucleophilic attack by the amide nitrogen. Subsequent β-hydride elimination would then yield the cyclized product, a γ-lactam. The regioselectivity of the nucleophilic attack (Markovnikov vs. anti-Markovnikov) can often be controlled by the ligand environment around the palladium center.

Furthermore, palladium-catalyzed C-H activation offers a powerful strategy for the direct functionalization of otherwise inert C-H bonds. rsc.org For this compound, the amide group can act as a directing group, guiding the palladium catalyst to activate a specific C-H bond on the phenyl ring, typically at the ortho position. The resulting palladacycle intermediate can then undergo various transformations, including intramolecular insertion of the tethered olefin, to afford complex polycyclic structures. While the direct application of this methodology to this compound is not extensively detailed in the literature, the principles have been well-established for a variety of substrates containing directing groups.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by providing a mild and sustainable means to generate reactive radical intermediates. researchgate.net This approach has been particularly effective in promoting challenging transformations, including those involving this compound.

Proton-Coupled Electron Transfer (PCET) Activation

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred in a single, often concerted, step. princeton.edu In the context of photoredox catalysis, PCET enables the activation of substrates with high oxidation potentials that are not readily accessed through conventional single-electron transfer pathways. nih.govresearchgate.net The amide N-H bond in this compound is a potential site for PCET activation.

Upon excitation, a photocatalyst can engage in a PCET event with the amide, leading to the formation of an amidyl radical. This process is often facilitated by a base that accepts the proton. The generated amidyl radical is a key intermediate that can undergo subsequent transformations, such as intramolecular cyclization onto the pendant alkene. The thermodynamic feasibility of the PCET process is governed by the redox potentials of the photocatalyst and the substrate, as well as the pKa of the base and the substrate. nih.gov This strategy offers a powerful method for generating nitrogen-centered radicals under neutral and mild conditions, avoiding the need for harsh oxidants. princeton.edu

Visible-Light-Driven Radical Cascade Cyclizations

Visible-light-induced radical cascade cyclizations have proven to be a highly effective strategy for the synthesis of complex heterocyclic structures from simple acyclic precursors. mdpi.com For this compound and its derivatives, this approach has been successfully employed to construct γ-lactam scaffolds. mdpi.comcolostate.edu

In a typical reaction, a photocatalyst, upon irradiation with visible light, initiates the formation of a radical species. This radical can then add to the terminal alkene of the this compound, triggering a cascade of events that ultimately leads to the formation of a cyclized product. A notable example, although not strictly a photoredox reaction but proceeding through a similar radical cascade, is the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides. mdpi.com In this process, an amidyl radical is generated, which undergoes a 5-exo-trig cyclization onto the alkene, followed by trapping of the resulting carbon-centered radical with a trifluoromethylthiolating agent. mdpi.com This demonstrates the propensity of this compound to undergo radical cyclization to form valuable γ-lactam products. mdpi.comcolostate.edu

Table 2: Copper-Catalyzed Radical Cascade Cyclization of N-Arylpent-4-enamides mdpi.com

| Entry | N-Aryl Group | Product | Yield (%) |

| 1 | Phenyl | 1-phenyl-5-((trifluoromethyl)thiomethyl)pyrrolidin-2-one | 72 |

| 2 | 4-Methylphenyl | 1-(p-tolyl)-5-((trifluoromethyl)thiomethyl)pyrrolidin-2-one | 75 |

| 3 | 4-Methoxyphenyl | 1-(4-methoxyphenyl)-5-((trifluoromethyl)thiomethyl)pyrrolidin-2-one | 68 |

| 4 | 4-Chlorophenyl | 1-(4-chlorophenyl)-5-((trifluoromethyl)thiomethyl)pyrrolidin-2-one | 65 |

| 5 | 2-Methylphenyl | 1-(o-tolyl)-5-((trifluoromethyl)thiomethyl)pyrrolidin-2-one | 66 |

Organocatalysis and Brønsted Acid Catalysis

Chiral Organocatalysts in this compound Transformations

There is no available research data on the use of chiral organocatalysts for transformations involving this compound.

Brønsted Acid Promoted Reactions

There is no available research data on Brønsted acid-promoted reactions of this compound.

Mechanistic Elucidation and Computational Studies on N Phenylpent 4 Enamide Reactivity

Investigation of Reaction Mechanisms

The reactivity of N-phenylpent-4-enamide is primarily understood through the lens of radical chemistry. Mechanistic investigations have centered on the generation and subsequent reactions of the N-centered amidyl radical, with particular emphasis on its cyclization pathways.

Amidyl Radical Generation and Propagation

The formation of an amidyl radical from this compound is a key step in initiating its most well-documented reactions. Research has demonstrated that this radical intermediate can be effectively generated and utilized in cascade reactions.

A notable example is the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides. mdpi.com In this process, the reaction is initiated by the formation of an amidyl radical, which then undergoes a cascade 5-exo-trig cyclization. This cyclization is a propagation step, creating a new carbon-centered radical which is subsequently trapped by a trifluoromethylthiolating reagent, resulting in the formation of new C-N and C-S bonds. mdpi.com The general mechanism involves the generation of the N-phenylpent-4-enamidyl radical, which rapidly cyclizes onto the pendant alkene, forming a five-membered ring and a primary alkyl radical. This intermediate is then functionalized to yield the final product. mdpi.com This cascade process highlights a robust method for generating and propagating the amidyl radical from this compound to create complex heterocyclic structures. mdpi.com

Nucleophilic Substitution (SN2) Pathways

A review of the scientific literature indicates that investigations into the nucleophilic substitution (SN2) pathways of this compound are not prominently featured in published research. While theoretical studies have been conducted on SN2 reactions at the nitrogen center of other amide derivatives, such as N-acyloxy-N-alkoxyamides, these compounds differ significantly in structure and reactivity from this compound. arkat-usa.org Therefore, specific mechanistic elucidation of SN2 pathways directly involving this compound is not available in current research.

Atom Transfer Processes in Radical Systems

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic compounds, often mediated by transition metals. nih.govmanchester.ac.uk While the copper-catalyzed cyclization of this compound involves radical intermediates and a transition metal, the literature describing this specific reaction does not explicitly categorize it as an atom transfer process. mdpi.com Mechanistic studies on this system focus on the generation of the amidyl radical followed by cyclization and subsequent functionalization, without detailing a formal atom transfer step in the propagation sequence. mdpi.com Therefore, dedicated studies on atom transfer processes specifically involving this compound have not been identified.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of amidyl radical cyclizations have been a subject of detailed study, revealing important factors that govern their reactivity. A critical kinetic aspect relevant to this compound is the influence of the substituent on the nitrogen atom. Seminal work in the field of radical kinetics by Newcomb and Moeller has shown that N-aryl amidyl radicals (also known as anilidyl radicals) exhibit significantly lower reactivity in cyclization reactions compared to their N-alkyl counterparts. acs.org Specifically, the rate of cyclization for anilidyl radicals is reported to be up to 3 to 4 orders of magnitude slower than for standard N-alkyl amidyl radicals. acs.org

This decreased reactivity can lead to competing side reactions, such as hydrogen abstraction from the solvent or other components, which can diminish the yield of the desired cyclized product. acs.org While specific thermodynamic data for the transformations of this compound are not available, absolute rate constants for the cyclization of related N-alkyl amidyl radicals have been determined, providing a baseline for understanding the kinetic feasibility of these reactions. acs.org

| Amidyl Radical Precursor | Cyclization Mode | Rate Constant (k) at 65 °C (s⁻¹) |

|---|---|---|

| N-butyl-4-pentenamide | 5-exo | 3 x 10⁹ |

| N-(4-pentenyl)butanamide | 5-exo | 7 x 10⁸ |

| N-ethyl-5-hexenamide | 6-exo | 1.0 x 10⁷ |

Data derived from studies on N-alkyl amidyl radicals, illustrating typical cyclization rates. The corresponding N-aryl system from this compound is expected to be significantly slower. acs.orgacs.org

Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating reaction mechanisms, transition states, and the energetics of chemical transformations.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Despite the utility of Density Functional Theory (DFT) in modeling radical reactions, a specific application of DFT to study the reaction pathways and transition states of this compound has not been found in the reviewed literature. However, theoretical studies on analogous systems, such as the 5-endo-trig cyclization of various radicals and the 6-exo cyclization of unsaturated primary amidyl radicals, have provided valuable insights. nih.govrsc.org These studies have shown that such cyclizations are often thermodynamically and kinetically favorable and proceed through well-defined transition states, often resembling chair conformations to minimize steric strain. nih.govrsc.org While these findings provide a framework for understanding the likely outcomes of a DFT study on this compound, direct computational analysis on this specific compound is not currently available.

Advanced Analytical Techniques in N Phenylpent 4 Enamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-phenylpent-4-enamide. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the connectivity and environment of atoms within the molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Characterization and Isomer Identification

Multi-nuclear NMR is indispensable for the unambiguous structural determination of this compound and its derivatives. ¹H and ¹³C NMR are the most commonly employed techniques, providing fundamental information about the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift, integration, and multiplicity of these signals provide crucial information for assigning the structure. For instance, the protons of the phenyl group typically appear in the aromatic region, while the protons of the pentenamide chain resonate at higher field strengths.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environments. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. The complete assignment of proton and carbon resonances is often achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). core.ac.uknih.gov

While ¹⁹F and ¹⁵N NMR are less commonly used for the parent this compound, they become critical when fluorine or nitrogen isotopes are incorporated into the molecule or when studying its interactions with other labeled compounds.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| N-(1-Benzylpiperidin-4-yl)-N-(4-methylphenyl)pent-4-enamide | ¹³C | Varies | - | Aromatic and aliphatic carbons |

| N-phenyl-4,5-imide-cyclopenthane-1,3 dicarboxylic acid | ¹H | Varies | Varies | Aromatic and aliphatic protons |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of this compound being analyzed. spectrabase.comresearchgate.net

In-situ NMR for Reaction Monitoring and Kinetic Studies

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound in real-time. researchgate.net By acquiring NMR spectra at regular intervals directly from the reaction mixture, researchers can track the consumption of reactants, the formation of products, and the appearance of any reaction intermediates. This technique provides valuable kinetic data, allowing for the determination of reaction rates and the elucidation of reaction mechanisms. For example, the cyclization or polymerization of this compound could be monitored by observing the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the product.

Low-Temperature NMR for Intermediates and Hydrogen Bonding Analysis

Low-temperature NMR spectroscopy is employed to study transient intermediates and to investigate intermolecular interactions such as hydrogen bonding. nih.govnih.gov By cooling the sample, the rate of dynamic processes can be slowed down, allowing for the detection of species that are too short-lived to be observed at room temperature. nih.govnih.gov This is particularly useful for studying reaction intermediates in reactions involving this compound. Furthermore, low-temperature NMR can provide insights into hydrogen bonding by observing changes in the chemical shifts of the amide proton upon cooling or upon the addition of hydrogen-bonding partners.

Mass Spectrometry

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound and its derivatives. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is essential for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental formulas.

Interactive Data Table: HRMS Data for this compound

| Technique | Parameter | Value |

| HRMS | Molecular Formula | C₁₁H₁₃NO |

| HRMS | Calculated Mass | 175.0997 g/mol |

| HRMS | Measured Mass | Varies (within ppm error) |

Synthetic Applications and Derivative Chemistry of N Phenylpent 4 Enamide

Synthesis of Architecturally Complex γ-Lactam Derivatives

The γ-lactam (pyrrolidin-2-one) is a privileged five-membered cyclic amide structure found in numerous bioactive natural products and pharmaceutical agents. mdpi.com Consequently, the development of efficient methods to synthesize functionally diverse γ-lactam derivatives is of significant interest. Cascade radical cyclization of N-phenylpent-4-enamide and its derivatives has become a powerful strategy for this purpose, enabling the introduction of various functional groups at the 5-position of the lactam ring through the formation of an amidyl radical intermediate. mdpi.comrsc.org

Trifluoromethylthio-Substituted γ-Lactams

The trifluoromethylthio (-SCF3) group is of particular interest in medicinal chemistry due to its high hydrophobicity, which can enhance the biological activity and pharmacokinetic properties of drug candidates. mdpi.com An efficient method for the synthesis of trifluoromethylthio-substituted γ-lactams has been developed using a copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides. mdpi.com

This transformation utilizes the stable and readily available silver trifluoromethylthiolate (AgSCF3) as the trifluoromethylthiolating reagent, with potassium persulfate (K2S2O8) as an oxidant and copper(II) acetate (B1210297) (Cu(OAc)2) as the catalyst. mdpi.com The reaction proceeds via an amidyl radical-initiated cascade involving a 5-exo-trig cyclization followed by trifluoromethylthiolation, resulting in the formation of new C-N and C-S bonds. mdpi.com This methodology demonstrates broad functional group compatibility, tolerating both electron-donating and electron-withdrawing substituents on the N-aryl ring of the starting enamide. mdpi.com

Table 1: Synthesis of Trifluoromethylthio-Substituted γ-Lactams from Various N-Arylpent-4-enamides Reaction conditions: N-arylpent-4-enamide (0.2 mmol), AgSCF3 (0.3 mmol), K2S2O8 (0.3 mmol), and Cu(OAc)2 (0.04 mmol) in H2O/DMSO (1:3, 2 mL) stirred at 100 °C for 6 h. mdpi.com

| Entry | N-Aryl Substituent | Product | Yield (%) |

| 1 | H | 1-phenyl-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 75% |

| 2 | 4-Methyl | 1-(p-tolyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 78% |

| 3 | 4-Methoxy | 1-(4-methoxyphenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 65% |

| 4 | 4-Chloro | 1-(4-chlorophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 72% |

| 5 | 4-Trifluoromethyl | 1-(4-(trifluoromethyl)phenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 55% |

| 6 | 2-Fluoro | 1-(2-fluorophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 66% |

| 7 | 3-Methyl | 1-(m-tolyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 61% |

Fluorinated γ-Lactams and their Stereochemistry

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate properties such as metabolic stability and binding affinity. An efficient silver-catalyzed radical fluorination/cyclization of various N-arylpent-4-enamides has been reported to afford 5-fluoromethyl-substituted γ-lactams. mdpi.com This reaction is mechanistically similar to other radical cyclizations of this scaffold, involving the oxidative generation of an amidyl radical, which then undergoes a 5-exo-trig cyclization. researchgate.net

In this method, a silver catalyst promotes the reaction between the N-arylpent-4-enamide and a fluorine source like Selectfluor. researchgate.net The process involves a silver-assisted fluorine atom transfer to the cyclized radical intermediate. researchgate.net While this provides a direct route to fluorinated lactams, the stereochemistry of the newly formed stereocenter at the 5-position of the lactam ring is a critical aspect. The radical nature of the cyclization often leads to the formation of diastereomeric mixtures, and controlling the stereoselectivity remains an area of ongoing research.

Isoquinolinedione-Containing γ-Lactams

The direct synthesis of γ-lactams that are fused or directly appended to an isoquinolinedione framework, starting from this compound, is not widely documented in the surveyed chemical literature. However, related radical cascade reactions are known for the synthesis of isoquinolinediones themselves. For instance, photocatalytic reactions of N-alkyl-N-methacryloylbenzamides with monoalkyl oxalates can generate alkoxycarbonyl radicals. researchgate.net These radicals add to the alkene, followed by a subsequent cyclization to yield alkoxycarbonyl-substituted isoquinolinediones. researchgate.net While this demonstrates the utility of radical addition-cyclization cascades for building the isoquinolinedione core, it employs a different class of starting material (acryloylbenzamides) and does not directly yield a γ-lactam structure derived from this compound. researchgate.net

Construction of Diverse N-Heterocycles from this compound Scaffolds

The synthetic utility of this compound extends beyond the formation of simple γ-lactams. The enamide functional group is a distinctive amphiphilic synthon that can be strategically incorporated into a variety of cyclization reactions to form a wide range of N-heterocycles. beilstein-journals.orgnih.gov The reactivity of the enamide can be modulated to act as a nucleophile or to generate an electrophilic iminium species upon protonation or interaction with a Lewis acid. beilstein-journals.orgnih.gov

Exploiting these multiple reactivities facilitates the development of diverse cyclization modes, providing access to various N-heterocyclic scaffolds which are key structural motifs in many alkaloids. beilstein-journals.orgnih.gov Synthetic strategies that leverage the enamide moiety include:

Enamide–alkyne cycloisomerization: Where the enamide acts as a nucleophile towards a metal-activated alkyne. nih.gov

[n + m] Cycloadditions: Where the enamide participates as a component in building larger ring systems. beilstein-journals.org

Pericyclic reactions. beilstein-journals.org

Radical cyclizations: As seen in the synthesis of γ-lactams, this can be adapted to form other ring sizes or initiate further cascade reactions. beilstein-journals.orgresearchgate.net

These varied reaction pathways underscore the versatility of the N-alkenylamide scaffold as a precursor for complex, polycyclic nitrogen-containing molecules. beilstein-journals.orgsemanticscholar.org

This compound as a Precursor in Natural Product Synthesis Research

The enamide functional group is not only a versatile synthetic handle but is also frequently found within the structures of natural products. beilstein-journals.org As a result, cyclization reactions involving enamides have become a cornerstone strategy in the total synthesis of complex natural products, particularly alkaloids. beilstein-journals.orgnih.gov

Strategic Use as an Intermediate in Alkaloid Synthesis

Enamide cyclizations have proven to be a powerful tool in the total synthesis of alkaloids. beilstein-journals.org The N-alkenylamide motif, as present in this compound, can be strategically employed to construct key heterocyclic cores of these complex molecules. For example, a key step in the synthesis of certain Lycopodium alkaloids involves the acid-mediated 6-exo-trig cyclization of a more complex enamide. beilstein-journals.org In this transformation, protonation of the enamide generates a stabilized iminium ion, which then undergoes a highly chemo- and diastereoselective cyclization. beilstein-journals.org

This strategic use of enamide cyclization highlights the importance of precursors like this compound in synthetic planning. The ability to trigger a cyclization cascade under specific conditions allows for the efficient and controlled construction of intricate molecular architectures that form the basis of biologically active natural products. beilstein-journals.orgresearchgate.net

Development of Novel Building Blocks for Advanced Organic Synthesis

This compound serves as a versatile and valuable precursor in the development of novel building blocks for advanced organic synthesis. Its enamide functional group provides a unique balance of stability and reactivity, allowing for a variety of synthetic transformations. This makes it an ideal starting material for constructing complex molecular architectures, particularly nitrogen-containing heterocycles and chiral amines, which are crucial components in pharmaceuticals and fine chemicals.

A significant application of this compound is in the synthesis of highly functionalized γ-lactams (five-membered cyclic amides). The γ-lactam scaffold is a prominent feature in numerous bioactive natural products and pharmaceutical compounds. Through cascade radical cyclization reactions, this compound and its derivatives can be efficiently converted into complex lactam structures. For instance, a copper-catalyzed radical cyclization allows for the synthesis of γ-lactams with broad functional group compatibility. This methodology involves an amidyl radical-initiated cascade 5-exo-trig cyclization, which is a reliable strategy for forming the five-membered ring.

The versatility of this approach is demonstrated by the successful reaction of various substituted N-arylpent-4-enamides. Both electron-donating and electron-withdrawing groups on the aryl ring are well-tolerated, leading to the desired γ-lactam products in moderate to good yields. This tolerance for a wide range of functional groups underscores the utility of this compound as a foundational building block for creating a diverse library of complex molecules.

Table 1: Synthesis of Substituted γ-Lactams from N-Arylpent-4-enamide Derivatives

| Entry | Aryl Group Substitution | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 1-phenyl-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 66 |

| 2 | 4-methylphenyl | 1-(p-tolyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 72 |

| 3 | 4-methoxyphenyl | 1-(4-methoxyphenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 75 |

| 4 | 4-fluorophenyl | 1-(4-fluorophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 58 |

| 5 | 4-chlorophenyl | 1-(4-chlorophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 61 |

| 6 | 4-bromophenyl | 1-(4-bromophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 63 |

| 7 | 2-methylphenyl | 1-(o-tolyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 55 |

| 8 | 3-methylphenyl | 1-(m-tolyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | 62 |

This table showcases the versatility of the cyclization reaction with various substituted N-arylpent-4-enamides. Data sourced from research on copper-catalyzed trifluoromethylthiolation and radical cyclization. mdpi.com

Furthermore, enamides are recognized as effective precursors for the synthesis of chiral amines. The development of asymmetric synthesis methods is a cornerstone of modern drug discovery, as the biological activity of a molecule is often dependent on its specific stereochemistry. Methodologies such as asymmetric hydrogenation of the enamide double bond provide a powerful route to access enantiomerically pure amines, which are highly sought-after chiral building blocks.

Role in Advanced Materials Science: Influence of Fluorinated Functional Groups

The incorporation of fluorinated functional groups into organic molecules is a widely employed strategy to impart unique and desirable properties for applications in advanced materials science. mdpi.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's physical, chemical, and biological characteristics. Introducing fluorine-containing moieties can enhance thermal stability, improve solubility in organic solvents, and introduce hydrophobicity. researchgate.netnih.govmdpi.com

This compound serves as an excellent platform for the introduction of such fluorinated groups, leading to the creation of novel building blocks for high-performance materials. A notable example is the synthesis of trifluoromethylthio-substituted γ-lactams via a copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides. mdpi.com The trifluoromethylthio group (-SCF3) is particularly valuable in materials science due to its exceptional electronegativity, lipophilicity, and metabolic stability. mdpi.comresearchgate.net

This reaction efficiently installs the -SCF3 group onto the γ-lactam scaffold, creating a new class of fluorinated building blocks. mdpi.com The process utilizes a stable and readily available trifluoromethylthiolating reagent, such as silver trifluoromethylthiolate (AgSCF3), and proceeds through a radical pathway. mdpi.com The resulting SCF3-containing γ-lactam derivatives are novel compounds with potential applications in the development of fluorinated polymers, liquid crystals, and other advanced materials where the unique properties of the -SCF3 group can be exploited. mdpi.com Fluorinated polymers, for instance, often exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings, membranes, and electronic components. researchgate.netnih.govmdpi.comman.ac.uk

The synthesis of these fluorinated lactams from this compound demonstrates a practical method for accessing valuable, fluorine-containing building blocks that can be further elaborated into sophisticated materials. mdpi.com

Table 2: Examples of Synthesized Trifluoromethylthio-Substituted γ-Lactams

| Product Name | Molecular Formula | Yield (%) |

|---|---|---|

| 1-phenyl-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | C12H12F3NOS | 66 |

| 1-(p-tolyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | C13H14F3NOS | 72 |

| 1-(4-methoxyphenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | C13H14F3NO2S | 75 |

| 1-(4-fluorophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | C12H11F4NOS | 58 |

| 1-(4-chlorophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | C12H11ClF3NOS | 61 |

| 1-(4-bromophenyl)-5-((trifluoromethylthio)methyl)pyrrolidin-2-one | C12H11BrF3NOS | 63 |

This table highlights several novel SCF3-containing γ-lactam derivatives synthesized from this compound precursors. Data sourced from research on copper-catalyzed trifluoromethylthiolation. mdpi.com

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for N-Phenylpent-4-enamide Transformations

The transformation of this compound is an area ripe for the development of innovative catalytic systems. While existing methods have demonstrated the utility of this compound, the quest for catalysts that offer higher efficiency, greater selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope remains a significant research frontier. Future efforts will likely concentrate on several key aspects of catalyst design and application.

One promising direction is the exploration of earth-abundant and non-toxic metal catalysts as more sustainable alternatives to precious metal catalysts. The development of catalytic systems based on metals such as copper, iron, and nickel for transformations of this compound could lead to more cost-effective and environmentally benign synthetic protocols. For instance, an efficient method for the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides has been developed, utilizing the stable and easy-to-handle AgSCF3 as the trifluoromethylthiolating reagent. mdpi.com This reaction proceeds via an amidyl radical-initiated cascade 5-exo-trig cyclization, leading to the formation of trifluoromethylthio-substituted γ-lactams. mdpi.com

Furthermore, the design of novel ligands for metal catalysts is expected to play a crucial role in enhancing the reactivity and selectivity of this compound transformations. Chiral ligands, for example, could enable enantioselective cyclization reactions, providing access to optically active heterocyclic compounds that are of significant interest in medicinal chemistry. The development of robust and modular ligand scaffolds will be essential for fine-tuning the catalytic environment to achieve desired outcomes.

Photoredox catalysis represents another exciting frontier for the transformation of this compound. The use of visible light to initiate radical reactions under mild conditions offers a powerful tool for accessing novel reaction pathways. Future research could focus on the development of new photosensitizers and catalytic cycles that can effectively engage this compound in a variety of transformations, including cycloadditions, cross-couplings, and functional group installations.

The table below summarizes potential novel catalytic systems for this compound transformations:

| Catalyst Type | Metal/Core | Potential Transformation | Advantages |

| Earth-Abundant Metal Catalyst | Copper, Iron, Nickel | Cyclization, Cross-coupling | Cost-effective, Low toxicity |

| Chiral Ligand-Metal Complex | Rhodium, Iridium, Palladium | Asymmetric Cyclization | Access to enantiopure products |

| Photoredox Catalyst | Ruthenium, Iridium, Organic Dyes | Radical Cycloadditions, C-H Functionalization | Mild reaction conditions, Novel reactivity |

| Dual Catalysis Systems | Metal + Organocatalyst | Tandem Reactions | Increased complexity in a single step |

Expanding the Scope of this compound Cyclization Reactions

The cyclization of this compound is a powerful strategy for the synthesis of nitrogen-containing heterocycles. While significant progress has been made in this area, there remains ample opportunity to expand the scope of these reactions to access a wider variety of ring systems and functionalized products.

A key area of future research will be the development of new modes of cyclization. This could involve the exploration of different reaction triggers, such as electrochemical methods or enzymatic catalysis, to induce cyclization under unique conditions. Furthermore, the development of tandem reactions that combine a cyclization event with a subsequent functionalization in a single pot would be highly valuable for increasing synthetic efficiency.

The diversification of the products accessible from this compound cyclization is another important goal. For example, the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides has been shown to produce novel SCF3-substituted γ-lactams, which are of potential interest in medicinal chemistry due to the unique properties conferred by the trifluoromethylthio group. mdpi.com Future work could target the synthesis of other valuable heterocyclic scaffolds, such as pyrrolidines, piperidines, and other nitrogen-containing ring systems with diverse substitution patterns.

Moreover, expanding the substrate scope of known cyclization reactions will be crucial. This includes the use of this compound derivatives with a wider range of substituents on the phenyl ring, the pentenyl chain, and the amide nitrogen. Demonstrating the tolerance of these reactions to various functional groups will enhance their applicability in the synthesis of complex molecules.

The following table outlines potential avenues for expanding the scope of this compound cyclization reactions:

| Cyclization Strategy | Target Ring System | Potential Functionalization |

| Radical Cyclization | γ-Lactams, Pyrrolidines | Trifluoromethylthiolation, Halogenation |

| Cationic Cyclization | Piperidines, Azepanes | Arylation, Alkylation |

| Transition-Metal Catalyzed Cycloaddition | Fused N-Heterocycles | Annulation with other π-systems |

| Enzymatic Cyclization | Chiral Heterocycles | Stereoselective bond formation |

Advanced Computational Modeling for Predictive Reactivity and Selectivity

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the development of new reactions and catalysts for this compound. Advanced computational modeling can provide deep insights into reaction mechanisms, predict reactivity and selectivity, and guide the rational design of improved synthetic methods.

Density Functional Theory (DFT) calculations are expected to be a key tool in this area. DFT can be used to model the transition states of proposed reaction pathways, allowing for the determination of activation barriers and the prediction of the most favorable reaction course. This can be particularly valuable for understanding the factors that control regioselectivity and stereoselectivity in the cyclization of this compound derivatives. For instance, computational studies on related enamine reactions have successfully used methods like MP2 and M06-2X to predict the stability of intermediates and the stereochemical outcome of reactions.

In addition to mechanistic studies, computational modeling can be employed for the in silico design of novel catalysts. By modeling the interaction of this compound with different metal-ligand complexes, it is possible to predict which catalysts will exhibit the highest activity and selectivity. This computational screening approach can significantly reduce the experimental effort required to identify optimal catalytic systems.

Machine learning and artificial intelligence are also emerging as powerful tools in chemical research. By training algorithms on existing experimental data for this compound and related compounds, it may be possible to develop predictive models for reaction outcomes. These models could take into account a wide range of parameters, including substrate structure, catalyst, solvent, and temperature, to predict the yield and selectivity of a given transformation.

Key areas for the application of computational modeling include:

Mechanistic Elucidation: Mapping the potential energy surfaces of reaction pathways to identify key intermediates and transition states.

Selectivity Prediction: Calculating the energy differences between competing reaction pathways to predict the major product.

Catalyst Design: Modeling the interaction of this compound with potential catalysts to guide the development of more efficient systems.

Predictive Model Development: Utilizing machine learning algorithms to predict reaction outcomes based on a large dataset of experimental results.

Exploration of this compound as a Synthon for Undiscovered Chemical Space

This compound represents a versatile building block, or synthon, for the construction of novel molecular architectures. Its combination of an amide, a phenyl ring, and a terminal alkene provides multiple points for chemical modification and elaboration. A significant future direction will be the strategic use of this compound to explore "undiscovered chemical space" – the vast number of possible molecular structures that have not yet been synthesized.

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space. Starting from a common scaffold, such as this compound, a series of divergent reactions can be employed to generate a library of structurally diverse molecules. This approach could involve, for example, leveraging the alkene for various cycloadditions, the phenyl ring for functionalization, and the amide for cyclization or as a handle for further transformations.

The development of novel multicomponent reactions involving this compound is another promising avenue. By combining this compound with two or more other reactants in a single step, it is possible to rapidly generate complex molecules with high atom economy. The discovery of new multicomponent reactions will be crucial for accessing novel regions of chemical space.

Furthermore, this compound can serve as a starting point for the synthesis of novel molecular scaffolds that are not readily accessible by other means. By designing innovative reaction cascades that are initiated on the this compound template, chemists can aim to construct unique three-dimensional structures with potential applications in materials science and drug discovery. The exploration of such novel scaffolds is essential for expanding the toolkit of synthetic chemists and for identifying molecules with new and interesting properties.

The table below highlights strategies for utilizing this compound in the exploration of chemical space:

| Synthetic Strategy | Approach | Goal |

| Diversity-Oriented Synthesis | Divergent reaction pathways from a common starting material. | Generation of a library of structurally diverse compounds. |

| Multicomponent Reactions | Combining three or more reactants in a single operation. | Rapid construction of complex molecules with high efficiency. |